(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene, also known as (R,R)-Et-DUPHOS or (-)-Duphos, is a chiral phosphine ligand commonly used in asymmetric catalysis. It was first synthesized by Noyori and Takaya in 1986 []. (R,R)-Et-DUPHOS has played a significant role in the development of highly enantioselective catalytic reactions, particularly for hydrogenation reactions [].
(R,R)-Et-DUPHOS possesses a C2-symmetric structure with a central benzene ring connected to two phospholane groups at the 1 and 2 positions. Each phospholane group has an ethyl group attached to both the phosphorus atom and the second carbon atom, designated as (2R,5R) due to the specific stereochemistry. This configuration creates a rigid, chiral environment around the phosphorus atoms, which is crucial for its catalytic activity.
(R,R)-Et-DUPHOS is primarily used as a ligand in asymmetric catalysis. It coordinates with a transition metal center, forming a catalyst complex that can selectively hydrogenate specific substrates. The exact reaction mechanism depends on the chosen metal and substrate, but generally involves the following steps []:
A representative example is the rhodium-catalyzed asymmetric hydrogenation of unsaturated ketones using (R,R)-Et-DUPHOS as the ligand []. The balanced chemical equation for this reaction is:
R¹CH=CHCOR² + H₂ → R¹CH₂CH₂COR² (where R¹ and R² are organic groups)
(R,R)-Et-DUPHOS is a colorless to yellow liquid []. Specific data on its melting point and boiling point is not readily available due to its decomposition at elevated temperatures. It is air-sensitive and should be handled under inert atmosphere conditions []. Solubility data is also limited, but it is likely soluble in organic solvents like dichloromethane and toluene.
(R,R)-Et-DUPHOS is particularly valuable in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific stereoisomer of a molecule. Stereoisomers are molecules with the same chemical formula but different arrangements of atoms in space. (R,R)-Et-DUPHOS helps control the stereochemical outcome of certain reactions by creating a chiral environment around the catalyst center. This chiral environment favors the formation of one stereoisomer over another [].